

A Comprehensive Technical Review of Preclinical Research on Calanolide A

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Compound of Interest		
Compound Name:	Calanolide	
Cat. No.:	B8761490	Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tree Calophyllum lanigerum.[1] Preclinical research has demonstrated its potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1), including strains resistant to other NNRTIs and nucleoside analogs like azidothymidine (AZT).[1][2] Its unique mechanism of action, involving two distinct binding sites on the reverse transcriptase enzyme, distinguishes it from other compounds in its class.[1][3] This document provides an indepth guide to the preclinical findings, detailing its antiviral activity, mechanism of action, pharmacokinetic profile, and toxicological data. Methodologies for key experiments are described, and critical pathways and workflows are visualized to offer a comprehensive technical overview for the scientific community.

Antiviral Activity and Efficacy

Calanolide A exhibits potent inhibitory activity against a wide variety of laboratory and clinical strains of HIV-1.[4] Its efficacy extends to drug-resistant variants, making it a significant candidate for further development.

In Vitro Anti-HIV-1 Activity



Studies have consistently shown that **Calanolide** A is effective at sub-micromolar concentrations. It is completely protective against HIV-1 replication and its cytopathic effects in cell culture.[2][5] Notably, it is inactive against HIV-2.[2][4]

Table 1: In Vitro Anti-HIV-1 Efficacy of Calanolides

Compound	EC50 (μM)	IC50 (μM)	Therapeutic Index (TI)	Reference(s)
(+)-Calanolide A	0.10 - 0.17	20	~200	[2][4][6]
(+)-Calanolide B	0.4	15	37	[2][5][6]
(+)-12- acetoxycalanolid e A	2.7	13	5	[6]

| (-)-Calanolide F | ~2.8 | ~13 | 4.5 |[6] |

Activity Against Resistant Strains

A key feature of **Calanolide** A is its effectiveness against HIV-1 strains that have developed resistance to other antiretroviral drugs. It has demonstrated activity against:

- AZT-resistant G-9106 strain.[1][2]
- Pyridinone-resistant A17 strain.[1][2]
- Strains with common NNRTI-related mutations such as K103N and Y181C.[1]

Combination Therapy Potential

In vitro studies indicate that **Calanolide** A has synergistic or additive effects when combined with other classes of antiretroviral agents. This suggests its potential utility in combination therapies, a cornerstone of modern HIV treatment.[5][7]

 Synergistic interactions have been observed with other NNRTIs (nevirapine), nucleoside reverse transcriptase inhibitors (NRTIs like AZT and lamivudine), and protease inhibitors (nelfinavir).[1][3][7][8]



No antagonistic effects or combination toxicity have been detected in preclinical assays.

Mechanism of Action

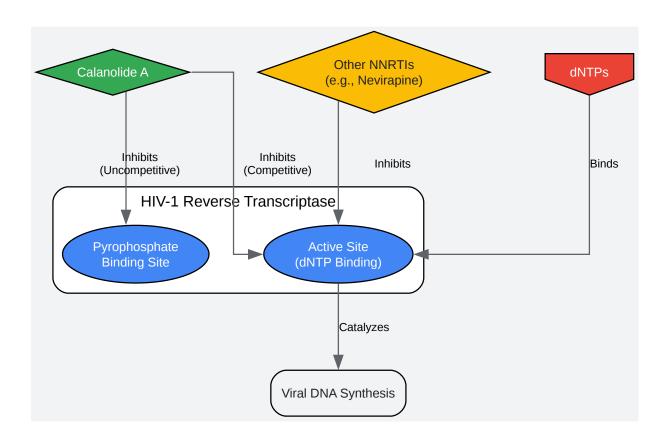
Viral life-cycle studies confirm that **Calanolide** A acts early in the HIV-1 infection process, consistent with the function of a reverse transcriptase (RT) inhibitor.[4][9]

Inhibition of HIV-1 Reverse Transcriptase

Enzyme inhibition assays show that **Calanolide** A potently and selectively inhibits recombinant HIV-1 RT.[4] It does not inhibit HIV-2 RT or human cellular DNA polymerases, indicating a high degree of specificity.[4][9]

Unique Dual Binding Site

Unlike other NNRTIs, kinetic analyses reveal a complex inhibitory mechanism for **Calanolide** A involving two distinct binding sites on the HIV-1 RT enzyme.[3][10] Evidence suggests it can interact near both the pyrophosphate binding site (the Foscarnet binding site) and the enzyme's active site.[1][3] This dual interaction capability likely contributes to its unique resistance profile.





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Caption: Proposed dual-site inhibition mechanism of Calanolide A on HIV-1 RT.

Preclinical Pharmacokinetics and Toxicology

Pharmacokinetic (PK) and toxicology studies have been conducted in several animal models to assess the drug's absorption, distribution, metabolism, excretion (ADME), and safety profile.

Pharmacokinetic Profile

Calanolide A is rapidly absorbed after oral administration.[10] It is highly protein-bound (>97%) in human and animal plasma.[1][10]

Table 2: Pharmacokinetic Parameters of Calanolide A in Animal Models

Species	Dose & Route	AUC (μg/mL·hr)	t½ (h)	Clearanc e (L/h/kg)	Oral Bioavaila bility (F)	Referenc e(s)
Mouse (CD2F1)	25 mg/kg IV	9.4	1.8 (γ- phase)	2.7	13.2%	[11]
Rat	Oral (up to 150 mg/kg)	N/A	N/A	N/A	Crosses BBB; Lymph:Ser um ratio 2.8:1	[10]
Dog	Oral (up to 100 mg/kg)	N/A	N/A	N/A	N/A	[10]

| Human (Healthy) | 800 mg Oral (single dose) | N/A | ~20 | N/A | Tmax: 2.4-5.2 h |[9][10] |

N/A: Not Available from cited sources. BBB: Blood-Brain Barrier.

Toxicology Findings

Preclinical toxicology studies in rats and dogs have established a generally favorable safety profile.

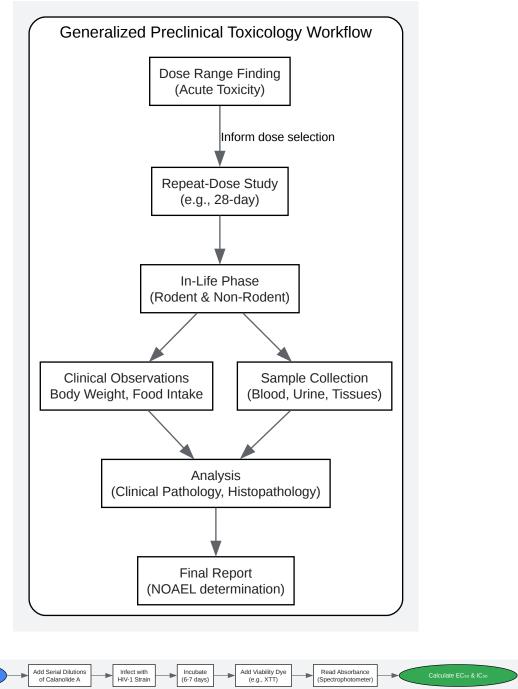
Foundational & Exploratory





- Rat (28-day oral): Well-tolerated up to 150 mg/kg. Observed toxicities included gastric irritation, hyperplasia, and edema.[10]
- Dog (28-day oral): Well-tolerated up to 100 mg/kg. Dose-limiting side effects were emesis and salivation.[10]
- Importantly, there was no evidence of in vivo epimerization of the active (+)-Calanolide A to its inactive epimer, (+)-Calanolide B.[12]





(e.g., CEM-SS cells) of Calanolide A HIV-1 Strain (6-7 days) (e.g., XTT) (Spectrophotometer)

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